molecular formula C23H25NO B1385241 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-88-4

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

Cat. No. B1385241
CAS RN: 1040687-88-4
M. Wt: 331.4 g/mol
InChI Key: IHKUUWAXXTXBPS-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline” is a biochemical used for proteomics research . Its molecular formula is C23H25NO, and it has a molecular weight of 331.45 .

Scientific Research Applications

Crystal Structure and Heterocyclic Structures

  • The study of similar compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline reveals insights into their basic heterocyclic imino structures, highlighting the significance of planar backbones and the angles formed by heterocyclic and benzene rings. These structural properties are fundamental to understanding the potential applications of 2,5-dimethyl-N-[3-(phenethyloxy)benzyl]aniline in various fields such as material science and molecular engineering (Su, Wang, Liu, & Li, 2013).

Nonlinear Optical Materials

  • Research on compounds like 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, a closely related compound, demonstrates its utility in nonlinear optical applications. This is due to its favorable crystal structure and optical properties, which are essential for the development of new materials in photonics and optoelectronics (Balachandar & Kalainathan, 2014).

Organic Electronics and Photonics

  • The synthesis and growth of organic single crystals like 2,3-Dimethyl-N-[2-(hydroxy) benzylidene] aniline, which shares structural similarities with 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline, indicate potential applications in organic electronics. Their properties, such as crystal structure and optical absorption, are crucial for advancing technologies in non-linear optical (NLO) applications (Krishnamoorthy, Kannan, & Sivaperuman, 2021).

Liquid Crystals and Materials Chemistry

  • Studies on non-symmetric liquid crystal dimers, including compounds with benzylidene-substituted aniline structures, offer insights into their transitional properties and phase behavior. This research is significant for the development of new materials in the field of liquid crystals, which have wide-ranging applications in displays and other technologies (Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie, 2009).

Synthesis and Characterization of NLO Materials

properties

IUPAC Name

2,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-18-11-12-19(2)23(15-18)24-17-21-9-6-10-22(16-21)25-14-13-20-7-4-3-5-8-20/h3-12,15-16,24H,13-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKUUWAXXTXBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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